1H-1,2,4-triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-difluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol . This name adheres to the following systematic conventions:
- Parent chain identification : The longest carbon chain containing the hydroxyl (-OH) group is a two-carbon ethanol backbone.
- Substituent prioritization : The alpha carbon (C1) bears two aryl groups:
- A 2,4-difluorophenyl group (fluorine atoms at positions 2 and 4 of the benzene ring).
- A 4-fluorophenyl group (fluorine at position 4 of the benzene ring).
- Secondary substituent : The beta carbon (C2) is substituted with a 1H-1,2,4-triazol-1-yl group, a heterocyclic ring containing three nitrogen atoms.
The numbering of the triazole ring follows IUPAC rules, with priority given to the nitrogen atom at position 1. The use of ethan-1-ol specifies the hydroxyl group’s position on the first carbon of the ethanol backbone.
CAS Registry Number and Regulatory Identifiers
The compound is uniquely identified by the following registries:
| Identifier | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 331638-05-2 | |
| Molecular Formula | C₁₆H₁₂F₃N₃O | |
| UNII | Not assigned | – |
| DTXSID | DTXSID60905587 |
The CAS Registry Number 331638-05-2 is critical for unambiguous identification in regulatory submissions and safety databases. The molecular formula C₁₆H₁₂F₃N₃O confirms the presence of three fluorine atoms, three nitrogen atoms, and one oxygen atom in the structure. Notably, this compound lacks a assigned Unique Ingredient Identifier (UNII) , as it is primarily an intermediate rather than a marketed active pharmaceutical ingredient.
Regulatory frameworks such as the European Pharmacopoeia (EP) classify it under Fluconazole EP Impurity A , requiring stringent control during drug manufacturing. Its DTXSID60905587 identifier facilitates toxicological assessments in computational models, though in vivo safety data remain outside this compound’s primary research scope.
Structure
3D Structure
Properties
CAS No. |
100567-92-8 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H12F3N3O/c17-12-3-1-11(2-4-12)16(23,8-22-10-20-9-21-22)14-6-5-13(18)7-15(14)19/h1-7,9-10,23H,8H2 |
InChI Key |
PGTNJOILEJYZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)F |
Origin of Product |
United States |
Biological Activity
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)-, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antifungal and antimicrobial applications. This article delves into the biological activity of this compound, presenting relevant data tables, case studies, and research findings.
The compound's empirical formula is with a molecular weight of 306.27 g/mol. It appears as a white crystalline powder and has a melting point of approximately 138°C. The solubility in water is noted to be sparingly soluble .
The primary mechanism by which triazole compounds exert their biological effects is through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately cell death . Specifically, triazoles like fluconazole have been effectively utilized in treating various fungal infections such as oropharyngeal candidiasis and cryptococcal meningitis .
Antifungal Activity
Research indicates that compounds within the triazole family show significant antifungal properties. For instance:
- Fluconazole , a well-known triazole antifungal agent, has been shown to effectively treat infections caused by Candida species and Cryptococcus neoformans. The compound may exhibit similar properties due to its structural similarities with fluconazole.
- In vitro studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic fungi with varying degrees of effectiveness. The introduction of fluorine substituents (as seen in this compound) often enhances antifungal activity by improving lipophilicity and cellular uptake .
Antimicrobial Activity
In addition to antifungal properties, 1H-1,2,4-triazole derivatives have been evaluated for their antimicrobial activity against various bacterial strains:
- Case Study : A study conducted on various synthesized triazole compounds revealed moderate to good antimicrobial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of difluorophenyl groups was noted to enhance the antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms | Results |
|---|---|---|
| Antifungal | Candida albicans | Effective at low concentrations |
| Antimicrobial | Staphylococcus aureus | Moderate activity |
| Antimicrobial | Enterococcus faecalis | Moderate activity |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Comments |
|---|---|---|
| Fluconazole | High | Standard reference for antifungal activity |
| 1H-1,2,4-Triazole with difluoro groups | Moderate to High | Enhanced lipophilicity improves efficacy |
Scientific Research Applications
Antifungal Activity
One of the primary applications of 1H-1,2,4-triazole derivatives is their antifungal properties. Research indicates that compounds within this class exhibit significant activity against various fungal pathogens. For instance:
- A study demonstrated that derivatives of triazoles effectively inhibited the growth of Candida albicans and Aspergillus niger, showcasing potential as antifungal agents in clinical settings .
Anticancer Properties
The compound's structure allows for interaction with biological targets involved in cancer progression. Notable findings include:
- Research published in MDPI highlighted that triazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
Pesticidal Activity
1H-1,2,4-triazole derivatives have been explored for their insecticidal properties. The following points summarize key findings:
- A study reported that certain triazole compounds demonstrated effective insecticidal activity against pests such as aphids and beetles. The efficacy was attributed to their ability to disrupt the nervous system of the insects .
Plant Growth Regulators
These compounds also show promise as plant growth regulators. Their application includes:
- Enhancing resistance in plants against various pathogens and improving overall plant health. Research indicates that triazole compounds can modulate plant hormonal pathways, thus promoting growth under stress conditions .
Data Table: Summary of Applications
Case Study 1: Antifungal Efficacy
A laboratory study assessed the antifungal activity of various triazole derivatives against Candida albicans. Results indicated that modifications to the phenyl rings significantly enhanced antifungal potency.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that specific triazole derivatives led to a decrease in cell viability by over 70%. This effect was linked to the activation of apoptotic pathways.
Chemical Reactions Analysis
Chemical Reactivity
The compound undergoes reactions typical of triazoles and alcohols:
Triazole Ring Reactivity
-
Deprotonation : Hydroxide ions (HO⁻) can deprotonate the triazole ring at the N1-H site, forming triazolide ions. This is analogous to reactions observed in 1H-1,2,3-triazoles .
-
Electrophilic Substitution : Fluorinated phenyl groups enhance electron-withdrawing effects, directing substitutions to specific positions.
-
Nucleophilic Substitution : The triazole ring may participate in nucleophilic attacks, facilitated by its electron-deficient nature.
Ethanol Group Reactivity
-
Esterification : The hydroxyl group in the ethanol moiety can react with carboxylic acids to form esters.
-
Oxidation : Oxidation of the secondary alcohol to a ketone under acidic or enzymatic conditions.
Deprotonation and Fragmentation
In studies on similar triazoles (e.g., 1H-1,2,3-triazole), hydroxide ions deprotonate the ring, leading to bond fission and formation of ions like iminodiazomethyl anions . For the target compound, deprotonation at the ethanol hydroxyl group or triazole ring may yield analogous intermediates.
Biological Interactions
The compound’s fluorinated phenyl groups enhance lipophilicity, enabling interactions with biological targets such as cytochrome P450 enzymes, which are critical in fungal ergosterol biosynthesis. This mechanism is consistent with antifungal triazoles like fluconazole .
Antifungal Activity
Triazole derivatives, including this compound, inhibit fungal cytochrome P450 enzymes, disrupting cell membrane integrity. Fluorinated substituents improve bioavailability and potency .
Antibacterial Potential
Hybrid triazole derivatives (e.g., ciprofloxacin-1,2,4-triazole hybrids) show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.25 μg/mL .
Structural Comparisons
Analytical and Monitoring Techniques
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Functional Differences
Antifungal Spectrum and Mechanism
- Fluconazole: Targets fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Effective against Candida spp. and Cryptococcus neoformans but lacks activity against Aspergillus .
- Flutriafol : Broad-spectrum agricultural fungicide; inhibits ergosterol biosynthesis in plant-pathogenic fungi (e.g., Fusarium spp.) .
- Tebuconazole : Used prophylactically to prevent Fusarium head blight in wheat. Its bulky tert-butyl group enhances environmental stability .
Pharmacokinetics and Toxicity
Key Research Findings
Efficacy in Clinical vs. Agricultural Settings
- Fluconazole’s 2,4-difluorophenyl and 4-fluorophenyl groups optimize binding to human fungal CYP51, while agricultural triazoles (e.g., flutriafol) prioritize lipophilicity for plant tissue penetration .
- Fluconazole derivatives with modified substituents (e.g., piperazine-linked analogs) show enhanced activity against resistant Candida strains .
Preparation Methods
Core Triazole Synthesis via High-Pressure Ammonolysis
The 1H-1,2,4-triazole ring serves as the foundational structure for this compound. Patent CN105906575A discloses a high-efficiency method using formic ether , hydrazine hydrate , and ammonium salts under pressurized conditions.
Reaction Mechanism and Optimization
Formic ether (methyl formate) undergoes ammonolysis with ammonium chloride to generate formamide intermediates, which cyclize with hydrazine hydrate to form the triazole core. Elevated temperatures (120–130°C) and pressure accelerate cyclization while minimizing side reactions. For instance, a 10 L reactor charged with 4.0 kg methyl formate, 2.0 kg hydrazine hydrate (85%), and 2.0 kg ammonium chloride yielded 2.1 kg triazole (90% yield) after refluxing with ethanol.
Table 1: Triazole Core Synthesis Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 120–130°C | +15% above 110°C |
| Ammonium Salt | NH₄Cl > (NH₄)₂SO₄ | 90% vs. 84% |
| Hydrazine Concentration | 85% | Prevents hydrolysis |
Functionalization with Fluorophenyl Groups
Introducing alpha-(2,4-difluorophenyl) and alpha-(4-fluorophenyl) groups necessitates electrophilic aromatic substitution or epoxide ring-opening strategies. Patent CN101168542A demonstrates a two-step method for analogous fluorophenyl-triazole derivatives.
Epoxidation and Nucleophilic Attack
A sulfur-containing oxidant (dimethyl sulfate + dimethyl sulfide) facilitates epoxidation of α-(2,4-difluorophenyl)-β-triazole acetophenone. Subsequent NaOH-mediated ring opening introduces ethanol moieties:
$$
\text{α-(2,4-Difluorophenyl)-β-triazole acetophenone} \xrightarrow{\text{oxidant}} \text{Epoxide} \xrightarrow{\text{H₂O/NaOH}} \text{1H-1,2,4-Triazole-1-Ethanol}
$$
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity, achieving 81.9% yield for 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.
Dual Fluorophenyl Incorporation
To attach both fluorophenyl groups, Ullmann coupling or Suzuki-Miyaura cross-coupling may be employed. For example:
Solvent Systems and Crystallization
Ethanol and dichloromethane are critical for isolating pure product. Patent CN105906575A uses 95% ethanol for reflux and crystallization, achieving 90% purity after hot filtration. For analogs with steric hindrance (e.g., cyclohexyl substituents), mixed solvents (ethanol/water 3:1) improve crystal lattice formation.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency for Target Compound
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| High-pressure ammonolysis | 90% | 95% | Industrial |
| Epoxide ring-opening | 82% | 89% | Pilot-scale |
| Cross-coupling | 75–85% | 92% | Lab-scale |
Key trade-offs:
- High-pressure systems require specialized equipment but offer superior yields.
- Cross-coupling provides regioselectivity at the expense of catalyst costs.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Substitution
Unwanted N2 vs. N4 substitution is minimized using bulky ammonium salts (e.g., NH₄HCO₃), which sterically direct hydrazine attack to the N1 position.
Fluorine Stability Under Basic Conditions
Hydroxide ions may displace fluorine atoms. Patent CN101168542A addresses this by maintaining pH < 10 during epoxide ring-opening and using low-temperature aqueous workups .
Q & A
Q. What are the established synthetic routes for synthesizing 1H-1,2,4-triazole-1-ethanol derivatives with difluorophenyl substituents?
The compound is typically synthesized via sodium borohydride (NaBH₄) reduction of a precursor ketone. For example, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reduced in methanol, followed by purification via crystallization in ethanol (85% yield) . Modifications to substituents on the triazole or phenyl rings require tailored protection/deprotection strategies to avoid side reactions.
Q. How is the stereochemistry and molecular conformation of this compound confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, the title compound’s crystal structure revealed a planar triazole ring and hydrogen bonding between the ethanol hydroxyl group and triazole nitrogen, stabilizing the conformation . Complementary methods include NMR (¹H/¹³C/¹⁹F) for verifying substituent positions and IR spectroscopy for identifying functional groups.
Q. What analytical methods are used to quantify this compound in biological matrices?
Stability-indicating liquid chromatography (LC) with UV detection is validated for quantifying the compound in pharmaceutical formulations. Mobile phases often use acetonitrile/water mixtures adjusted to pH 3.0–5.0 with phosphate buffers to enhance peak resolution . Mass spectrometry (LC-MS) is preferred for trace analysis in plasma or tissue samples.
Advanced Research Questions
Q. How do structural modifications to the triazole or fluorophenyl groups affect antifungal activity and resistance profiles?
The difluorophenyl groups enhance lipophilicity, improving membrane penetration, while the triazole moiety inhibits fungal CYP51 (lanosterol 14α-demethylase). Substituting fluorine atoms on the phenyl rings alters electronic effects, impacting binding affinity. For instance, replacing 4-fluorine with chlorine reduces activity against Candida albicans due to steric hindrance . Resistance studies show mutations in CYP51 (e.g., Y132H) disrupt hydrogen bonding with the triazole, requiring SAR optimization .
Q. What computational models predict the compound’s binding affinity to fungal CYP51?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions between the triazole nitrogen and CYP51’s heme iron. Quantum mechanics/molecular mechanics (QM/MM) studies reveal charge transfer dynamics during enzyme inhibition. Free energy perturbation (FEP) calculations quantify the impact of fluorophenyl substituents on binding energy .
Q. What are the environmental degradation pathways and ecotoxicological impacts of this compound?
In soil, hydrolysis and microbial degradation are primary pathways, with half-lives ranging from 30–90 days depending on pH and organic matter content. Photolysis under UV light accelerates breakdown but generates trifluoroacetic acid derivatives, which persist in aquatic systems . Ecotoxicity assays show moderate toxicity to Daphnia magna (EC₅₀ = 2.1 mg/L), necessitating environmental monitoring in agricultural runoff.
Data Contradictions and Resolution
Q. Discrepancies in reported antifungal efficacy against Aspergillus species: How should researchers validate claims?
Early studies reported weak activity against Aspergillus fumigatus (MIC > 64 µg/mL), but later work using efflux pump inhibitors (e.g., cyclosporine A) showed MIC reductions to 8 µg/mL. These contradictions highlight the need for standardized broth microdilution assays (CLSI M38) and controls for fungal strain variability .
Methodological Recommendations
- Synthesis Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation during NaBH₄ reductions .
- Crystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for XRD .
- Bioassays: Include positive controls (e.g., fluconazole) and assess cytotoxicity against mammalian cell lines (e.g., HEK293) to differentiate antifungal specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
